N-(3,4-dimethylphenyl)-N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazino]carbonyl}benzyl)methanesulfonamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a methanesulfonamide group, a hydrazinecarbonyl group, and a piperidine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE typically involves multiple steps:
Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of 4-formylphenylmethanesulfonamide with hydrazine hydrate under reflux conditions to form the hydrazinecarbonyl intermediate.
Condensation with 1-Methylpiperidine: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE
- N-(3,5-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE
Uniqueness: The unique combination of functional groups in N-(3,4-DIMETHYLPHENYL)-N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)METHANESULFONAMIDE provides it with distinct chemical reactivity and potential applications that may not be observed in its similar compounds
Properties
Molecular Formula |
C23H30N4O3S |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C23H30N4O3S/c1-17-5-10-22(15-18(17)2)27(31(4,29)30)16-19-6-8-20(9-7-19)23(28)25-24-21-11-13-26(3)14-12-21/h5-10,15H,11-14,16H2,1-4H3,(H,25,28) |
InChI Key |
FTOUXAIXDSRQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NN=C3CCN(CC3)C)S(=O)(=O)C)C |
Origin of Product |
United States |
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